molecular formula C12H13BrN2 B6233216 6-bromo-3-(propan-2-yl)quinolin-2-amine CAS No. 1343062-33-8

6-bromo-3-(propan-2-yl)quinolin-2-amine

Cat. No.: B6233216
CAS No.: 1343062-33-8
M. Wt: 265.15 g/mol
InChI Key: UBXFYPCFXCADEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-(propan-2-yl)quinolin-2-amine is a chemical compound with the molecular formula C12H13BrN2 and a molecular weight of 265.15 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(propan-2-yl)quinolin-2-amine typically involves the bromination of 3-(propan-2-yl)quinolin-2-amine. One common method is to treat 3-(propan-2-yl)quinolin-2-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(propan-2-yl)quinolin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution Reactions: Substituted quinoline derivatives with various functional groups.

    Oxidation Reactions: Quinoline N-oxides.

    Reduction Reactions: Tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 6-bromo-3-(propan-2-yl)quinolin-2-amine is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and nucleic acids. The bromine atom and the quinoline ring system may contribute to the compound’s ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    6-bromoquinoline: A simpler quinoline derivative with similar bromination but lacking the propan-2-yl group.

    3-(propan-2-yl)quinolin-2-amine: The non-brominated analog of 6-bromo-3-(propan-2-yl)quinolin-2-amine.

    6-chloro-3-(propan-2-yl)quinolin-2-amine: A chloro analog with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the propan-2-yl group, which can influence its reactivity and interactions with biological targets. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-3-(propan-2-yl)quinolin-2-amine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-amino-3-bromo-6-methylquinoline", "2-propanol", "sodium hydride", "dimethylformamide", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: 2-amino-3-bromo-6-methylquinoline is reacted with sodium hydride in dimethylformamide to form the corresponding quinoline anion.", "Step 2: The quinoline anion is then reacted with 2-propanol to form 6-methyl-3-(propan-2-yl)quinoline.", "Step 3: 6-methyl-3-(propan-2-yl)quinoline is then brominated using hydrogen gas and palladium on carbon as a catalyst to form 6-bromo-3-(propan-2-yl)quinoline.", "Step 4: Finally, 6-bromo-3-(propan-2-yl)quinoline is reacted with ammonia gas in ethanol to form 6-bromo-3-(propan-2-yl)quinolin-2-amine." ] }

CAS No.

1343062-33-8

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

6-bromo-3-propan-2-ylquinolin-2-amine

InChI

InChI=1S/C12H13BrN2/c1-7(2)10-6-8-5-9(13)3-4-11(8)15-12(10)14/h3-7H,1-2H3,(H2,14,15)

InChI Key

UBXFYPCFXCADEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C2C=CC(=CC2=C1)Br)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.